molecular formula C19H21F3N2O4S B6085080 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B6085080
M. Wt: 430.4 g/mol
InChI Key: LGIMCBFURJHBGV-UHFFFAOYSA-N
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Description

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with methanesulfonyl chloride to form 4-ethoxyphenyl methanesulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the presence of both ethoxyphenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-4-28-17-10-8-16(9-11-17)24(29(3,26)27)13(2)18(25)23-15-7-5-6-14(12-15)19(20,21)22/h5-13H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMCBFURJHBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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